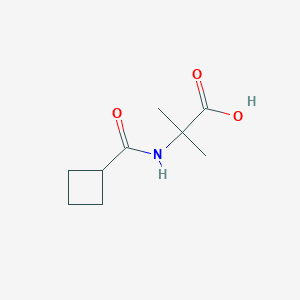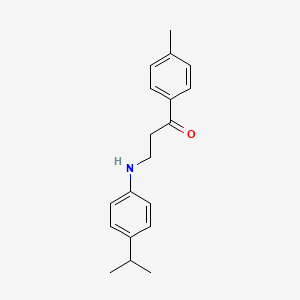
3-(4-Isopropylanilino)-1-(4-methylphenyl)-1-propanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-Isopropylanilino)-1-(4-methylphenyl)-1-propanone, also known as 4-isopropyl-α-methylaminovalerophenone (IMAV), is a synthetic compound that belongs to the cathinone class. It is a designer drug that has gained popularity in recent years due to its psychoactive effects. IMAV is considered a Schedule I controlled substance in the United States, meaning it has no accepted medical use and a high potential for abuse.
Scientific Research Applications
Asymmetric Synthesis and Catalysis
Asymmetric synthesis plays a crucial role in the production of enantiomerically pure compounds, which are important in pharmaceuticals. For example, the study on the asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol using Saccharomyces cerevisiae reductase showcases the potential of microbial reductases in the enantioselective synthesis of chiral intermediates, which could be analogous to processes involving similar compounds like 3-(4-Isopropylanilino)-1-(4-methylphenyl)-1-propanone (Choi et al., 2010).
Biocatalysis and Enzyme Utilization
The application of enzymes, such as phenylalanine ammonia-lyase (PAL) for the biotransformation of L-phenylalanine to trans-cinnamic acid, highlights the versatility of enzymes in producing bioactive molecules. This enzymatic pathway underscores the broader potential for enzyme-mediated transformations in synthesizing complex molecules, potentially including derivatives of the compound (MacDonald & D'Cunha, 2007).
Pharmaceutical Intermediates Synthesis
Research into the synthesis of complex molecules, such as the key intermediate of anti-HCV drug simeprevir, reveals the intricate steps and conditions necessary for the synthesis of pharmaceutical intermediates. This kind of research demonstrates the chemical reactivity and transformations applicable to various functional groups that might be present in compounds like 3-(4-Isopropylanilino)-1-(4-methylphenyl)-1-propanone (Chenhon, 2015).
Advanced Material and Chemical Synthesis
The synthesis and evaluation of novel compounds for material science or as enzyme inhibitors, as seen in the study of aromatase inhibitors, can provide a blueprint for designing and synthesizing new molecules with desired properties. Such research can inform the development of new materials or drugs by exploring the structure-activity relationships and synthetic pathways relevant to compounds with similar structures (Hartmann & Batzl, 1986).
properties
IUPAC Name |
1-(4-methylphenyl)-3-(4-propan-2-ylanilino)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO/c1-14(2)16-8-10-18(11-9-16)20-13-12-19(21)17-6-4-15(3)5-7-17/h4-11,14,20H,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVJWGQSHSZDMAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CCNC2=CC=C(C=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Isopropylanilino)-1-(4-methylphenyl)-1-propanone | |
CAS RN |
477334-26-2 |
Source


|
| Record name | 3-(4-ISOPROPYLANILINO)-1-(4-METHYLPHENYL)-1-PROPANONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-3-[4-(4-Methylphenyl)sulfanyl-3-nitrophenyl]-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile](/img/structure/B2716086.png)
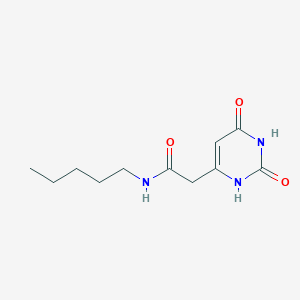
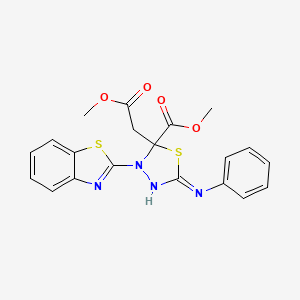
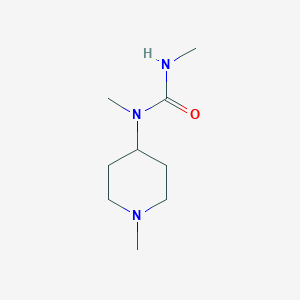

![N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]-3-methoxybenzamide](/img/structure/B2716094.png)
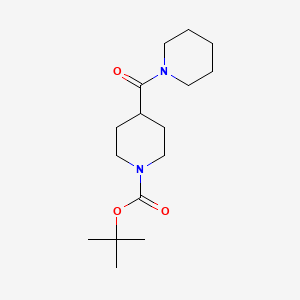
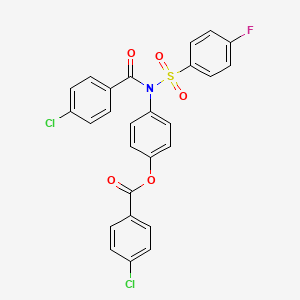
![4-Ethyl-3-[(2-methoxyphenyl)methyl]-1H-1,2,4-triazole-5-thione](/img/structure/B2716099.png)
![2-Bromopyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B2716100.png)
![N-(1H-benzo[d]imidazol-2-yl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2716104.png)
![N-tert-butyl-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2716106.png)
![3-(benzo[d][1,3]dioxol-5-ylamino)-6-(4-isopropylbenzyl)-1,2,4-triazin-5(4H)-one](/img/structure/B2716107.png)
